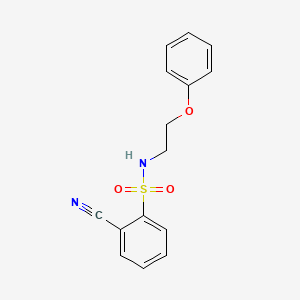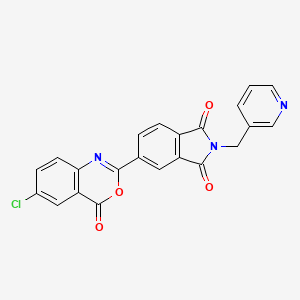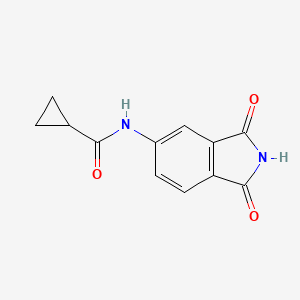![molecular formula C13H17N3O B4199751 N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B4199751.png)
N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds similar to N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]acetamide, typically involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives under reflux conditions. A notable example includes the synthesis of benzimidazole-5-carboxylic acid alkyl ester derivatives carrying amide or amidine groups, showing potent antibacterial activities (Ozden et al., 2005). These synthesis strategies emphasize the versatility and adaptability of benzimidazole chemistry for generating compounds with potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including this compound, is characterized by the presence of a benzimidazole core, a heterocyclic compound consisting of benzene fused to imidazole. The crystal structure of related benzimidazole derivatives has been determined, providing insights into their conformation and potential interactions. For example, the crystal structure of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole highlights the planarity of the benzimidazole ring system and its geometric relations with substituted groups (Özbey et al., 2001).
Chemical Reactions and Properties
Benzimidazole derivatives participate in various chemical reactions, leveraging the reactivity of the nitrogen atoms in the imidazole ring. These reactions include nucleophilic substitutions and condensation reactions, allowing for the introduction of diverse functional groups. The synthesis of novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups is an example of such chemical versatility, resulting in compounds with significant antimicrobial activity (Ozden et al., 2005).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are crucial for their potential application. These properties are influenced by the molecular structure and the nature of substituted groups. The introduction of a piperazine unit in benzimidazole derivatives, for example, has been shown to significantly enhance aqueous solubility and oral absorption, demonstrating the impact of structural modifications on the physical properties of these compounds (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, including reactivity, acidity, and potential for hydrogen bonding, are integral to their biological activity. The synthesis and characterization of novel benzimidazole derivatives, including their NMR and IR spectroscopic analysis, provide valuable insights into their chemical behavior and potential as therapeutic agents. For instance, the study of N-substituted benzimidazoles has revealed their promising activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the significance of chemical properties in determining biological activity (Chaudhari et al., 2020).
Propriétés
IUPAC Name |
N-[1-(1-ethylbenzimidazol-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-4-16-12-8-6-5-7-11(12)15-13(16)9(2)14-10(3)17/h5-9H,4H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCMDFKDUFYDJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(C)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-methylphenyl)ethyl]-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide](/img/structure/B4199672.png)

![N-[(4-methoxyphenyl)(phenyl)methyl]-2-(2-naphthyloxy)butanamide](/img/structure/B4199682.png)
![3-cyclohexyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4199686.png)

![N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4199708.png)






![3-{5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-1H-indole](/img/structure/B4199758.png)
![7-(2-butoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4199763.png)